(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide
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Overview
Description
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is a quaternary ammonium compound with a phenyl ring substituted with acetoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of (2-Acetoxy-3,5-dimethyl)phenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Biology
In biological research, this compound may be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its unique structure allows for the exploration of its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the formulation of various products, including disinfectants and surfactants. Its antimicrobial properties make it valuable in the production of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium bromide: Similar structure but lacks the acetoxy and dimethyl groups.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the acetoxy and dimethyl groups.
Tetramethylammonium bromide: Lacks the phenyl ring and other substituents.
Uniqueness
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is unique due to its specific substitution pattern on the phenyl ring. The presence of acetoxy and dimethyl groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64048-54-0 |
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Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
(2-acetyloxy-3,5-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H20NO2.BrH/c1-9-7-10(2)13(16-11(3)15)12(8-9)14(4,5)6;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI Key |
PTOLALBYYJIENX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](C)(C)C)OC(=O)C)C.[Br-] |
Origin of Product |
United States |
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